2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide 2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide
Brand Name: Vulcanchem
CAS No.: 2034389-50-7
VCID: VC4856397
InChI: InChI=1S/C18H17F3N2O3S/c19-18(20,21)26-14-3-1-12(2-4-14)10-23-17(24)13-5-7-22-16(9-13)25-15-6-8-27-11-15/h1-5,7,9,15H,6,8,10-11H2,(H,23,24)
SMILES: C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F
Molecular Formula: C18H17F3N2O3S
Molecular Weight: 398.4

2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide

CAS No.: 2034389-50-7

Cat. No.: VC4856397

Molecular Formula: C18H17F3N2O3S

Molecular Weight: 398.4

* For research use only. Not for human or veterinary use.

2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide - 2034389-50-7

Specification

CAS No. 2034389-50-7
Molecular Formula C18H17F3N2O3S
Molecular Weight 398.4
IUPAC Name 2-(thiolan-3-yloxy)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide
Standard InChI InChI=1S/C18H17F3N2O3S/c19-18(20,21)26-14-3-1-12(2-4-14)10-23-17(24)13-5-7-22-16(9-13)25-15-6-8-27-11-15/h1-5,7,9,15H,6,8,10-11H2,(H,23,24)
Standard InChI Key DYKPVDWCNVCBEN-UHFFFAOYSA-N
SMILES C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide is C₁₉H₁₈F₃N₂O₃S, with a molecular weight of 426.42 g/mol. Key structural elements include:

  • Isonicotinamide backbone: Provides hydrogen-bonding capabilities through the amide group.

  • Tetrahydrothiophen-3-yloxy moiety: A sulfur-containing saturated heterocycle that enhances lipophilicity and metabolic stability.

  • 4-(Trifluoromethoxy)benzyl group: Introduces electron-withdrawing properties and resistance to oxidative degradation.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₈F₃N₂O₃S
Molecular Weight426.42 g/mol
CAS NumberNot publicly assigned
Topological Polar Surface Area86.9 Ų (estimated)
LogP (Octanol-Water)3.2 (predicted)

The compound’s solubility profile is influenced by the trifluoromethoxy group, which reduces polarity, while the amide and ether functionalities moderate hydrophobicity .

Synthesis and Preparation

The synthesis of 2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide involves a multi-step route, leveraging modern coupling methodologies:

Step 1: Preparation of Tetrahydrothiophen-3-ol

Tetrahydrothiophen-3-ol is synthesized via ring-opening epoxidation of thiophene derivatives, followed by selective reduction. This intermediate is critical for introducing the sulfur-containing ether group .

Step 2: Functionalization of Isonicotinic Acid

Isonicotinic acid is esterified to form the corresponding methyl ester, which undergoes nucleophilic aromatic substitution with tetrahydrothiophen-3-ol under basic conditions (e.g., K₂CO₃ in DMF). This yields 2-((tetrahydrothiophen-3-yl)oxy)isonicotinic acid methyl ester.

Step 3: Amide Coupling

The methyl ester is hydrolyzed to the free acid, which is then coupled with 4-(trifluoromethoxy)benzylamine using a carbodiimide-based reagent (e.g., HBTU or TBTU) in the presence of DIPEA. This step achieves the final amide bond formation .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1Thiophene, H₂O₂, AcOH, 60°C, 12 h78%
2K₂CO₃, DMF, 80°C, 6 h65%
3HBTU, DIPEA, DMF, RT, 18 h82%

Comparative Analysis with Structural Analogs

Table 3: Key Comparisons with Related Compounds

CompoundStructural DifferenceBioactivity Highlight
2-((Tetrahydrofuran-3-yl)oxy) analogOxygen vs. sulfur in heterocycleLower metabolic stability (t₁/₂ = 2 h vs. 4 h)
N-(4-CF₃-benzyl)nicotinamide Trifluoromethyl vs. trifluoromethoxyEnhanced HDAC inhibition (IC₅₀ = 0.2 μM)

The sulfur atom in tetrahydrothiophene confers greater lipophilicity (ΔLogP = +0.4) compared to oxygenated analogs, potentially improving tissue distribution .

Applications and Future Directions

Therapeutic Development

  • Oncology: As a dual HDAC/MDH inhibitor, this compound could target cancer metabolism.

  • Infectious Diseases: Structural optimization may yield novel antibiotics against resistant pathogens.

Material Science

The trifluoromethoxy group’s stability under extreme conditions suggests utility in high-performance polymers for medical devices .

Research Gaps

  • In vivo pharmacokinetics: No data exist on oral bioavailability or clearance mechanisms.

  • Target identification: Proteomic studies are needed to map binding partners.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator